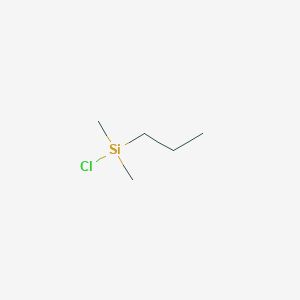

n-Propyldimethylchlorosilane

Description

Historical Development and Significance of Organosilicon Compounds in Academic Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. nih.gov This pioneering work was followed by the extensive research of Frederic Kipping in the early 20th century, who made significant contributions to the field and coined the term "silicone." nih.gov A major breakthrough came in 1945 with Eugene G. Rochow's development of the "Direct Process" for the synthesis of methylchlorosilanes, a method that remains a cornerstone of the silicone industry. nih.gov Organosilicon compounds have garnered immense interest in academic research due to their unique properties, which stem from the differences in electronegativity and atomic size between silicon and carbon. nih.gov These compounds have found applications in a wide range of fields, from organic synthesis to materials science and medicine. nih.govjournalofbabylon.com

Overview of Chlorosilane Chemistry: Structure, Bonding, and Reactivity Principles

Chlorosilanes are a class of organosilicon compounds that contain at least one silicon-chlorine bond. libretexts.orgnih.gov The silicon atom in most chlorosilanes is tetrahedral, similar to carbon in alkanes. The Si-Cl bond is highly polarized, with the silicon atom being electrophilic and the chlorine atom being a good leaving group. This inherent polarity makes chlorosilanes highly reactive towards nucleophiles.

The primary mode of reaction for chlorosilanes is nucleophilic substitution at the silicon atom. They readily react with water (hydrolysis) to form silanols, which can then condense to form siloxanes, the backbone of silicone polymers. libretexts.org Similarly, they react with alcohols (alcoholysis) to produce alkoxysilanes. gelest.com The reactivity of chlorosilanes is influenced by the number of chlorine atoms and the nature of the organic substituents attached to the silicon atom. Generally, an increase in the number of chlorine atoms increases the reactivity.

Position of n-Propyldimethylchlorosilane within the Landscape of Organosilicon Chemistry

This compound belongs to the family of monofunctional chlorosilanes, meaning it has one reactive Si-Cl bond. Its structure consists of a central silicon atom bonded to a propyl group, two methyl groups, and a chlorine atom. This structure makes it a valuable reagent for introducing the n-propyldimethylsilyl group onto other molecules. This process, known as silylation, is a common strategy in organic synthesis for protecting functional groups and for modifying the properties of molecules and surfaces. Within the broader context of organosilicon chemistry, this compound serves as a building block for more complex molecules and as a surface-modifying agent.

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClSi/c1-4-5-7(2,3)6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPUKPVLPTVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066205 | |

| Record name | Silane, chlorodimethylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-29-1 | |

| Record name | Chlorodimethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017477291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethylpropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylpropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYLPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62B8Z72PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of N Propyldimethylchlorosilane

The utility of a chemical compound is intrinsically linked to its physical and chemical properties. The key physicochemical properties of n-propyldimethylchlorosilane are summarized in the interactive table below.

| Property | Value |

| CAS Number | 17477-29-1 sigmaaldrich.com |

| Molecular Formula | C5H13ClSi sigmaaldrich.com |

| Molecular Weight | 136.70 g/mol sigmaaldrich.com |

| Boiling Point | 113-114 °C sigmaaldrich.com |

| Density | 0.8726 g/mL sigmaaldrich.com |

| Appearance | Colorless liquid nih.gov |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents sigmaaldrich.comnih.gov |

Synthesis and Manufacturing Processes

Common Laboratory Scale Synthesis Methods

On a laboratory scale, a common method for the synthesis of this compound is the hydrosilylation of propene with dimethylchlorosilane. This reaction involves the addition of the Si-H bond of dimethylchlorosilane across the double bond of propene, typically catalyzed by a transition metal complex, such as a platinum catalyst.

Another laboratory-scale method involves the reaction of a Grignard reagent, n-propylmagnesium bromide, with an excess of dimethyldichlorosilane. The Grignard reagent acts as a nucleophile, displacing one of the chlorine atoms on the dimethyldichlorosilane. Careful control of stoichiometry is necessary to minimize the formation of the disubstituted product, di-n-propyldimethylsilane.

Industrial Scale Manufacturing Processes

For industrial-scale production, a continuous flow process based on the hydrosilylation of propene with dimethylchlorosilane is often employed. This method offers advantages in terms of safety, efficiency, and consistency. The reaction is typically carried out in a continuous flow reactor in the presence of a platinum-based catalyst. The reactants are continuously fed into the reactor, and the product stream is continuously removed, allowing for large-scale production.

Chemical Reactivity and Transformation

Hydrolysis and Formation of Silanols and Siloxanes

In the presence of water, this compound undergoes rapid hydrolysis. The chlorine atom is replaced by a hydroxyl group, forming n-propyldimethylsilanol. This silanol (B1196071) is often unstable and can readily undergo self-condensation or co-condensation with other silanols to form a disiloxane, which contains a stable Si-O-Si linkage. This reactivity is a fundamental aspect of silicone chemistry.

Alcoholysis for the Formation of Alkoxysilanes

This compound reacts with alcohols in a process called alcoholysis to yield n-propyldimethylalkoxysilanes and hydrogen chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. The resulting alkoxysilanes are less reactive than the parent chlorosilane and have applications as surface modifying agents and in sol-gel processes.

Reaction with Organometallic Reagents

The electrophilic silicon atom in this compound is susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions result in the formation of a new silicon-carbon bond, displacing the chloride ion. This allows for the synthesis of a variety of organosilanes with different organic groups attached to the silicon atom.

Applications of N Propyldimethylchlorosilane in Advanced Materials Science Research

Surface Modification and Functionalization of Substratesacs.orgresearchgate.netresearchgate.netgelest.comgelest.comwikipedia.orgnih.govumd.eduuni-tuebingen.denih.govgelest.com

n-Propyldimethylchlorosilane is a key agent for altering the surface chemistry of a wide array of materials. gelest.com Its primary function is to react with surface hydroxyl groups to form a stable, covalent bond, thereby modifying the surface properties of the substrate. wikipedia.orggelest.com This process is fundamental to a variety of advanced applications, from creating water-repellent surfaces to preparing substrates for the attachment of biological molecules. acs.orgresearchgate.netgelest.com

Modification of Inorganic Surfaces (e.g., Silica (B1680970), Glass, Silicon Nitride, Metals)acs.orgresearchgate.netresearchgate.netgelest.comgelest.comwikipedia.orgnih.govuni-tuebingen.degelest.com

The modification of inorganic surfaces with this compound is a well-established technique for controlling surface properties at the molecular level. researchgate.net The reactivity of the chlorosilane group with hydroxylated surfaces, such as those found on silica, glass, and certain metals, allows for the formation of a robust and durable surface coating. wikipedia.orggelest.com

Self-assembled monolayers (SAMs) are highly organized single layers of molecules that spontaneously form on a surface. wikipedia.org this compound is used to create such monolayers, where the silane (B1218182) headgroup anchors the molecule to the substrate, and the propyl tail groups form a densely packed outer surface. researchgate.netwikipedia.org This process is driven by the strong, covalent interaction between the silicon in the silane and the oxygen on the hydroxylated surface. wikipedia.org The resulting monolayer is more stable than those formed by weaker interactions. wikipedia.org

The formation of these SAMs can be influenced by various factors, including the cleanliness of the substrate and the reaction conditions. uni-tuebingen.de The process typically involves immersing the substrate in a solution containing the silane or exposing it to the silane in the vapor phase. wikipedia.orggelest.com

A primary application of this compound is to render surfaces hydrophobic, or water-repellent. gelest.com The non-polar propyl groups of the silane create a low-energy surface that minimizes interaction with water, causing droplets to bead up and roll off easily. gelest.com This change in wettability is a direct result of the chemical modification of the surface. researchgate.net

Studies have shown that the degree of hydrophobicity can be precisely controlled. nih.gov This is crucial for applications where specific levels of water repellency are required. nih.gov The resulting hydrophobic surfaces also exhibit enhanced chemical resistance, as the monolayer protects the underlying substrate from corrosive environments. gelest.com

Table 1: Wettability of Various Surfaces Modified with Alkyl Silanes

| Functional Group | Surface Type | Resulting Wettability |

|---|---|---|

| Methyl (CH₃) | Glass/Silicon Wafer | Hydrophobic |

| Amine (NH₂) | Glass/Silicon Wafer | Moderately Wettable |

| Carboxyl (COOH) | Glass/Silicon Wafer | Moderately Wettable |

| Polyethylene glycol (PEG) | Glass/Silicon Wafer | Wettable |

This table is based on findings from a study on self-assembled monolayers with different terminating groups. nih.gov

In the fields of microfluidics and microelectronics, precise control over surface properties is paramount. platypustech.comresearchgate.net The use of this compound and other silanes allows for the functionalization of microfluidic channels to control fluid flow and prevent the adhesion of molecules to the channel walls. platypustech.commdpi.com This is particularly important in "lab-on-a-chip" devices where sample volumes are minuscule and surface effects dominate. researchgate.net

In microelectronics, SAMs formed from silanes can act as ultrathin insulating layers or as adhesion promoters for subsequent layers in the fabrication of complex circuits. gelest.com The ability to create uniform, defect-free monolayers is critical for the performance of these devices. gelest.com

Functionalization for Biological Applicationsresearchgate.netresearchgate.netgelest.comgelest.comwikipedia.orgnih.gov

The ability to control the surface chemistry of materials is also of great interest in the biomedical field. nih.gov By creating surfaces with specific properties, it is possible to influence how biological entities, such as proteins and cells, interact with a material. nih.govnih.gov

A significant application of this compound in biotechnology is in the preparation of surfaces for DNA microarrays. acs.orgnih.govfigshare.com In this context, it is often used in conjunction with an amine-terminated silane, such as 3-aminopropyldimethylethoxysilane (APDMES). acs.orgnih.govfigshare.com

By first reacting the silica surface with this compound, it is possible to control the number of sites available for the subsequent attachment of the amine-terminated silane. acs.orgnih.govfigshare.com This allows for precise control over the density of amine groups on the surface. acs.orgnih.govfigshare.com The amine groups then serve as anchor points for the covalent attachment of DNA probes. nih.gov

Research has shown a direct correlation between the ratio of this compound to the amine-terminated silane and the resulting density of attached DNA. nih.gov This control is crucial for optimizing the performance of DNA microarrays used in genetic analysis and diagnostics. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminopropyldimethylethoxysilane (APDMES) |

| Silicon Nitride |

| Silica |

| Glass |

| Metals |

Immobilization of Biomolecules (e.g., DNA, Antibodies, Enzymes)

The controlled immobilization of biomolecules onto solid substrates is a critical step in the development of various biotechnological tools. This compound plays a crucial role in preparing surfaces for the attachment of these biological macromolecules.

Researchers have utilized this compound (PDMCS) to create mixed monolayers on silicon wafers, which are suitable for DNA hybridization assays. researchgate.net By first exposing an oxidized silicon surface to a PDMCS solution and then filling the gaps with an amine-terminated silane like 3-aminopropyldimethylethoxysilane (APDMES), a stable mixed monolayer is formed. researchgate.net This method allows for the precise control of the surface's amine density, which directly impacts the density of immobilized DNA probes and subsequent hybridization efficiency. researchgate.netresearchgate.net The non-amine terminated PDMCS acts as a spacer molecule, effectively diluting the amine groups on the surface to prevent steric hindrance between bulky DNA molecules, thereby optimizing the hybridization process. researchgate.netresearchgate.net

While direct studies detailing the use of this compound for the immobilization of antibodies and enzymes are less common, the principles of surface functionalization remain the same. The ability to control surface chemistry by creating mixed monolayers is a transferable strategy for the attachment of various biomolecules. researchgate.netnih.govrsc.orgmdpi.com For instance, surfaces can be functionalized to present specific chemical groups that can then be used to covalently bind antibodies or enzymes. researchgate.netnih.gov The creation of a well-defined surface using PDMCS can prevent non-specific adsorption and ensure the proper orientation of the immobilized biomolecules, which is crucial for their biological activity. nih.gov

Biosensor Development and Bio-conjugation

The development of sensitive and specific biosensors relies heavily on the effective immobilization of biological recognition elements onto a transducer surface. The work on creating mixed monolayers with this compound for DNA immobilization is directly applicable to the fabrication of DNA-based biosensors. researchgate.netresearchgate.net By controlling the surface density of DNA probes, the sensitivity and dynamic range of the biosensor can be fine-tuned. researchgate.net

Furthermore, the principles of bio-conjugation, the linking of biomolecules to other molecules, are central to biosensor technology. The functionalized surfaces created using this compound can be further modified with crosslinkers to facilitate the covalent attachment of biomolecules. researchgate.net This ensures a stable and robust connection between the biological component and the sensor surface, which is essential for the long-term performance and reliability of the biosensor. utexas.edu

Modification of Polymeric Materials and Nanomaterials

This compound is employed to alter the surface properties of a wide range of materials, including polymers and nanomaterials, to enhance their performance in various applications.

A key application of this compound is as a silane coupling agent, which improves the adhesion between organic polymers and inorganic substrates. chemimpex.comcymitquimica.comdakenchem.com The chlorosilane group can react with hydroxyl groups present on the surface of inorganic materials, while the n-propyl group can interact with the organic polymer matrix, forming a strong and durable bond at the interface. chemimpex.comcymitquimica.com This enhanced adhesion is critical for the performance of composites, coatings, and adhesives. chemimpex.com

Moreover, the modification of nanoparticle surfaces with this compound can improve their dispersion in polymeric matrices. By altering the surface chemistry of the nanoparticles, their compatibility with the surrounding polymer can be increased, preventing agglomeration and leading to a more uniform and effective composite material. gelest.comgelest.com For example, silica nanoparticles have been surface-modified with this compound to create a more hydrophobic surface, which can improve their dispersion in non-polar polymer systems. osti.gov

The ability of this compound to functionalize inorganic surfaces provides a pathway for the creation of hybrid organic-inorganic materials. By forming a covalent bond with an inorganic substrate, the n-propyl group introduces an organic character to the surface. gelest.com This modified surface can then be further functionalized or used as a template for the growth of organic polymers, leading to the formation of a true hybrid material where the organic and inorganic components are linked at the molecular level. The creation of mixed monolayers, as discussed previously, is a prime example of this, resulting in a hybrid surface with tunable properties. researchgate.net

Role in Polymer Science and Polymerization

In the realm of polymer science, this compound serves as a valuable building block and initiator in the synthesis of specialized polymers, particularly those based on a silicon-oxygen backbone.

Synthesis of Polysiloxanes and Silicones

This compound is a recognized precursor in the synthesis of polysiloxanes and silicones. chemimpex.comcymitquimica.com These polymers are known for their thermal stability, chemical resistance, and flexibility. chemimpex.com The chlorodimethylsilyl group in this compound is reactive and can undergo hydrolysis and condensation reactions to form siloxane bonds (-Si-O-Si-), which are the fundamental linkages in the backbone of polysiloxanes.

A specific example of its application is in the synthesis of block copolymers. Researchers have used this compound in the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (B157284). researchgate.net In this process, the living polydimethylsiloxane (B3030410) chain is end-capped with a derivative of this compound to introduce a functional group that can act as an initiator for a subsequent polymerization step. researchgate.netacs.org This has been successfully employed to create macroinitiators for Atom Transfer Radical Polymerization (ATRP), leading to the synthesis of well-defined amphiphilic block copolymers containing a polydimethylsiloxane block. researchgate.net These copolymers have potential applications as surfactants and in drug delivery due to their unique properties. researchgate.net

Use as a Precursor for Polymerization Initiators

Polymerization initiators are substances that start a chain-growth polymerization process by generating reactive species like radicals or cations. tcichemicals.comalfachemic.com While this compound itself is not a direct initiator, its reactive nature makes it an excellent precursor for creating specialized macroinitiators, particularly for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

A key research finding demonstrates the transformation of a chlorosilane into a suitable macroinitiator for ATRP. researchgate.netkent.ac.uk In this methodology, the process begins with the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D3). The resulting living polydimethylsiloxane (PDMS) chain is then terminated by reacting it with a derivative of this compound, specifically 3-(chlorodimethylsilyl) propyl 2-bromo-2-methylpropanoate (B8525525). researchgate.netkent.ac.uk This reaction attaches the bromo-functionalized propyl group to the end of the PDMS chain, converting the entire macromolecule into a macroinitiator. The 2-bromo-2-methylpropanoate moiety is a well-known initiator for ATRP, enabling the subsequent growth of a second polymer block from the end of the PDMS chain. researchgate.net This conversion is a critical step that bridges silicon chemistry with controlled radical polymerization, allowing for the synthesis of complex polymer architectures. researchgate.netkent.ac.uk

Block Copolymer Synthesis utilizing this compound Derivatives

Block copolymers, composed of two or more distinct polymer chains linked together, are prized for their ability to self-assemble into ordered nanostructures. Derivatives of this compound play a crucial role as both initiators and linking agents in their synthesis.

Building on the macroinitiator synthesis described previously, researchers have successfully created AB-type amphiphilic block copolymers. researchgate.netkent.ac.uk Using the polydimethylsiloxane (PDMS) macroinitiator derived from 3-(chlorodimethylsilyl) propyl 2-bromo-2-methylpropanoate, the ATRP of oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) was initiated. researchgate.net This resulted in the formation of a well-defined PDMS-b-POEGMA block copolymer, an amphiphilic structure with a hydrophobic PDMS block and a hydrophilic, comb-like POEGMA block. researchgate.netkent.ac.uk The synthesis was optimized by adjusting reaction parameters such as the solvent, temperature, and the copper catalyst complex used, achieving block copolymers with low polydispersity indices (less than 1.1), which indicates a high degree of control over the polymerization process. researchgate.netkent.ac.uk

Chlorosilanes, in general, are also employed as linking agents in anionic polymerization to create complex polymer architectures. rsc.org For instance, well-defined linear and star-shaped [polystyrene-b-poly(dimethylsiloxane)]n (PS-b-PDMS)n block copolymers have been synthesized using various chlorosilanes to link living polymer chains. rsc.org Another strategy involves using chlorosilanes like dimethylchlorosilane as chain transfer agents in classical radical polymerization to produce amphiphilic diblock copolymers. rsc.org

Table 1: Synthesis of PDMS-b-POEGMA Block Copolymer

An example of block copolymer synthesis utilizing a derivative of this compound.

| Parameter | Details | Source |

| Copolymer Type | AB amphiphilic comb-like block copolymer | researchgate.net |

| Block A | Polydimethylsiloxane (PDMS) | researchgate.net |

| Block B | Poly(oligo[ethylene glycol] methyl ether methacrylate) (POEGMA) | researchgate.net |

| Initiation Method | Atom Transfer Radical Polymerization (ATRP) | researchgate.netkent.ac.uk |

| Macroinitiator | PDMS terminated with 3-(chlorodimethylsilyl) propyl 2-bromo-2-methylpropanoate | researchgate.netkent.ac.uk |

| Optimized Catalyst | Cu(I)Cl:N-(n-propyl)-2-pyridyl(methanimine) complex | researchgate.netkent.ac.uk |

| Result | Well-defined block copolymers with desired molecular weights and low polydispersity (<1.1) | researchgate.netkent.ac.uk |

Catalysis and Catalytic Applications

The application of this compound and its derivatives extends into the realm of catalysis, where they can function as catalyst components, modify catalyst supports, or participate directly in chemical transformations.

While not typically used as a primary ligand itself, this compound serves as a precursor for molecules that can act as ligands or catalyst components. The reactivity of the Si-Cl bond allows for its substitution to create more complex silane molecules. A notable example is the synthesis of 3-(pentafluorophenyl)propyldimethylchlorosilane (B140317), which is itself catalyzed by platinum-based complexes like Speier's catalyst. This derivative can then be utilized as a catalyst in certain chemical reactions, where the chlorosilane group facilitates various substitution reactions.

The broader field of transition metal catalysis often relies on the precise tuning of the electronic and steric environment around a metal center. chemrxiv.orgprinceton.edu Organosilicon compounds can be used to create ligands that modify these properties. The merger of photoredox catalysis with transition metal catalysis, for example, has enabled the construction of complex molecules from simple starting materials, a field where novel ligands and catalyst systems are continuously explored. princeton.edu Furthermore, the incorporation of specific atoms, such as nitrogen in transition metal nitrides (TMNs), can create electronic structures similar to those of precious metals like platinum, enhancing catalytic activity. nih.gov This principle of electronic modification is analogous to how functional groups introduced via silane chemistry can tune material properties.

In heterogeneous catalysis, a catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas stream. libretexts.org The performance of these catalysts frequently depends on the support material, which can be modified to enhance catalytic activity, selectivity, and stability. physchem.czrsc.org

This compound is ideally suited for the surface modification of common oxide supports like silica (SiO₂) or alumina (B75360) (Al₂O₃). The chlorosilane moiety reacts readily with surface hydroxyl (-OH) groups on these materials, forming stable, covalent Si-O-Support bonds. This process anchors the propyldimethylsilyl group to the surface. Such functionalization can serve several purposes in catalysis:

Altering Surface Properties : The propyl groups create a more hydrophobic, non-polar surface environment. gelest.com This can influence the adsorption of reactants and desorption of products, thereby affecting reaction rates and selectivity.

Anchoring Catalytic Sites : The silane can be further functionalized before or after attachment to the support to introduce specific catalytic groups. This provides a method for creating a supported catalyst where the active sites are tethered to the support material, preventing leaching and allowing for easy separation and reuse.

Site Isolation : By modifying the support surface, active catalytic centers can be isolated from one another, which can prevent undesirable side reactions or catalyst deactivation.

The primary role of this compound in organic transformations stems from the high reactivity of the silicon-chlorine bond. cymitquimica.com This bond is susceptible to nucleophilic attack, making the compound a versatile reagent. cymitquimica.com

Key transformations include:

Silylation : It acts as a silylating agent, introducing the propyldimethylsilyl group onto molecules containing reactive functional groups like alcohols, amines, and thiols. This is a common strategy for protecting these functional groups during other reaction steps. The resulting silyl (B83357) ether, silyl amine, or silyl thioether is generally stable to many reaction conditions but can be easily cleaved when the protection is no longer needed.

Synthesis of Organosilicon Compounds : It serves as a fundamental building block for larger, more complex organosilicon molecules. For example, it can react with organometallic reagents like Grignard or organolithium compounds to form new silicon-carbon bonds. iastate.edu

Precursor to Siloxanes : The compound reacts rapidly with water (hydrolysis) to form the corresponding silanol (B1196071) (propyldimethylsilanol), which can then undergo condensation to form siloxanes and polysiloxanes. This reactivity is fundamental to the production of certain silicone materials. cymitquimica.com

Reagent for Functionalization : Derivatives like 3-(pentafluorophenyl)propyldimethylchlorosilane are used to introduce specific functional groups (e.g., the pentafluorophenyl group) into molecules, which can significantly alter their electronic properties and stability for subsequent applications.

Chromatographic Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that relies on the differential interaction of analytes with a stationary phase and a mobile phase. semanticscholar.org The chemical nature of the stationary phase is critical for achieving separation. This compound and its derivatives are extensively used as bonding reagents to create robust and selective stationary phases. chromatographyonline.com

The most common support material for HPLC columns is silica gel, which has a surface rich in silanol (Si-OH) groups. This compound reacts with these silanols to covalently bond the propyldimethylsilyl group to the silica surface. This process, known as end-capping or surface modification, is used to create hydrophobic stationary phases for reversed-phase chromatography. semanticscholar.org

A prominent application involves the use of the derivative 3-(pentafluorophenyl)propyldimethylchlorosilane to create fluorinated stationary phases. chromatographyonline.comchromatographyonline.com

Bonding Chemistry : The dimethylchlorosilane end of the molecule reacts with the silica support, forming a stable covalent bond.

Selective Chemistry : The tethered 3-(pentafluorophenyl)propyl group becomes the new surface, providing unique separation mechanisms. These phases exhibit enhanced selectivity for aromatic, halogenated, and polar compounds through a combination of hydrophobic, π–π, and dipole-dipole interactions. chromatographyonline.com They offer different elution orders and selectivity compared to traditional C8 and C18 phases, making them valuable for separating complex mixtures. chromatographyonline.comchromatographyonline.com

Table 2: this compound Derivatives in HPLC Stationary Phase Preparation

A summary of how derivatives are used to functionalize silica supports for chromatography.

| Derivative | Role in HPLC | Separation Mechanism | Target Analytes | Source |

| Phenylpropyldimethylchlorosilane (PPDMC) | Silica surface modifier | Hydrophobic interactions | Non-polar to moderately polar compounds | semanticscholar.org |

| 3-(Pentafluorophenyl)propyldimethylchlorosilane | Bonding reagent for fluorinated phases | π–π interactions, dipole-dipole forces, hydrophobic interactions | Aromatic compounds, halogenated compounds, polar analytes | chromatographyonline.com |

Development of Novel Chromatographic Media

The development of advanced chromatographic media is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures. libretexts.org The stationary phase, the material within a chromatography column that interacts with the analytes, is critical to the separation process. libretexts.orgsigmaaldrich.com this compound plays a significant role as a derivatizing agent for the creation of novel stationary phases, particularly for gas and liquid chromatography. cymitquimica.combohrium.com

The most common substrate for these stationary phases is silica, due to its high surface area and mechanical stability. science.govajol.info The surface of silica is rich in silanol (Si-OH) groups, which are reactive sites. This compound reacts with these silanol groups, covalently bonding the propyldimethylsilyl moiety to the silica surface. cymitquimica.comgelest.com This process, known as silanization or surface modification, effectively transforms the polar, hydrophilic silica surface into a non-polar, hydrophobic one. gelest.comajol.info

This modification is fundamental to reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. chromatographyonline.com The resulting bonded phase, often referred to as a C3 phase, provides a unique chromatographic medium with specific interaction characteristics.

A key area of research involves the creation of mixed-monolayer surfaces to achieve highly specific functionalities. For instance, research has demonstrated the use of this compound (PDMCS) in conjunction with other silanes to create precisely controlled surfaces. In one study, PDMCS was co-reacted with 3-aminopropyldimethylethoxysilane (APDMES) on a silica substrate. nih.gov This allowed for the precise tuning of the surface's amine group density, creating a tailored medium for the selective attachment and hybridization of DNA. nih.gov By controlling the ratio of PDMCS to the amine-containing silane, researchers could systematically alter the surface properties of the chromatographic media. nih.gov This approach highlights how this compound is used not just to create simple hydrophobic phases, but also as a component in designing complex, functional chromatographic surfaces for advanced applications like bioanalysis. nih.govresearchgate.net

Tuning Selectivity and Retention Properties

In chromatography, retention refers to the time an analyte spends in the column, while selectivity describes the ability of the system to distinguish between two different analytes. libretexts.orgmillennialscientific.com Both properties are heavily influenced by the chemical interactions between the analytes and the stationary phase. sigmaaldrich.comuv.es The use of this compound to modify stationary phases is a powerful tool for tuning these properties.

By bonding the n-propyl group to the silica surface, the primary interaction mechanism for non-polar analytes shifts to hydrophobic (van der Waals) forces. gelest.com The length of the alkyl chain (in this case, propyl) influences the degree of hydrophobicity and, consequently, the retention of non-polar compounds. Shorter chains like propyl provide different selectivity compared to longer chains (e.g., C8 or C18), often resulting in shorter retention times and alternative elution orders for certain analytes. sigmaaldrich.com This allows chromatographers to select a C3 phase, created using this compound, when less retention is desired compared to standard C18 phases.

The research involving mixed monolayers of PDMCS and APDMES provides a clear example of tuning selectivity. nih.gov In that study, decreasing the percentage of the amine-functionalized silane by diluting it with PDMCS directly impacted the surface's affinity for DNA probes. nih.gov This demonstrates a direct, controllable method for tuning the selectivity of the chromatographic medium for a specific class of biomolecules. This ability to precisely manipulate the surface chemistry by co-bonding different silanes like this compound is a sophisticated strategy for developing highly selective separation media. millennialscientific.comemich.edu

Table 2: Research Findings on this compound (PDMCS) in Mixed Monolayer Formation

| Parameter | Observation | Implication for Chromatography |

|---|---|---|

| Surface Composition | The ratio of PDMCS to 3-aminopropyldimethylethoxysilane (APDMES) on the silica surface could be controlled. nih.gov | Enables the creation of chromatographic media with a tunable density of functional groups. |

| Analyte Interaction | Fluorescence from attached DNA probes and hybridized DNA decreased as the percentage of APDMES was diluted with PDMCS. nih.gov | Demonstrates that selectivity and retention for specific analytes (DNA) can be precisely tuned by adjusting the surface chemistry. |

| Surface Control | PDMCS acts as a "spacer" or diluting agent to control the density of the primary functional amine group. nih.gov | Provides a method to mitigate steric hindrance and optimize the binding efficiency of the stationary phase. |

Based on findings from H. Asanuma et al., Langmuir (2011). nih.gov

Computational and Theoretical Studies of N Propyldimethylchlorosilane

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and reactivity of compounds like n-propyldimethylchlorosilane.

DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise three-dimensional arrangement of its propyl, dimethyl, and chloro substituents around the central silicon atom. While specific DFT studies on this compound are not abundant in publicly available literature, the methodology is well-established. For instance, DFT calculations using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) are commonly used to obtain accurate geometries for organic and organosilicon molecules researchgate.net.

Molecular Dynamics (MD) Simulations of Surface Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide a detailed understanding of how this compound interacts with various surfaces, a crucial aspect of its application in surface modification.

MD simulations can model the adsorption behavior of this compound on substrates like silica (B1680970). These simulations can reveal the orientation of the molecule upon approach to the surface, the formation of bonds, and the subsequent arrangement of the alkyl chains. Studies on similar silanes have shown that the interaction is complex and can be influenced by factors such as the presence of water and the nature of the surface nih.govschrodinger.com. For example, simulations of other organosilanes on silica surfaces have elucidated the role of surface hydroxyl groups in the initial physisorption and subsequent chemisorption processes.

The hydrophobic n-propyl and methyl groups of this compound are expected to orient away from a hydrophilic surface after the chlorosilyl group has reacted, leading to the formation of a hydrophobic monolayer gelest.com. MD simulations can quantify the resulting surface energy and the ordering of the grafted alkyl chains. Research on mixed silane (B1218182) monolayers, including this compound, has utilized computational approaches to understand the distribution and orientation of different silanes on a surface, which is critical for controlling surface properties for applications like DNA attachment researchgate.net.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activities, respectively.

While specific QSPR/QSAR models exclusively for this compound are not extensively documented, models for broader classes of compounds that include chlorosilanes have been developed. For instance, QSPR models have been created to predict the normal boiling points of various organic compounds, including chlorosilanes biochempress.comresearchgate.net. These models typically use a range of molecular descriptors, such as topological indices, constitutional descriptors, and quantum-chemical parameters, to build a predictive relationship acs.org.

The development of a QSPR model for a property like the boiling point of a series of alkyl-substituted chlorosilanes would involve calculating a set of molecular descriptors for each compound and then using statistical techniques like multiple linear regression or machine learning algorithms to find the best correlation with the experimental boiling points researchgate.netunlp.edu.ar. The predictive power of such models is then validated using external test sets of compounds mdpi.com.

Table 1: Exemplary Descriptors Potentially Used in QSPR/QSAR Models for Silanes

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Topological | Wiener index, Randić connectivity index | Describes molecular branching and size. |

| Constitutional | Molecular weight, number of specific atoms | Basic molecular properties. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment | Relates to electronic properties and reactivity. |

| Geometric | Molecular surface area, volume | Describes the three-dimensional shape of the molecule. |

Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound, particularly its hydrolysis, is fundamental to its application. Computational modeling can elucidate the step-by-step pathway of such reactions, including the identification of transient intermediates and high-energy transition states.

The hydrolysis of the Si-Cl bond is a key reaction for this compound. Computational studies on the hydrolysis of a model chlorosilane, H₃SiCl, have shown that the mechanism is dependent on the number of water molecules involved researchgate.net. With a single water molecule, the reaction proceeds through a four-centered transition state. However, the presence of additional water molecules can lower the activation barrier by facilitating proton transfer, acting as a catalyst researchgate.net.

To model the reaction mechanism, computational chemists locate the transition state structure on the potential energy surface, which is a first-order saddle point rowansci.com. A frequency calculation is then performed to confirm that the structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate github.iouni-rostock.de. Following the intrinsic reaction coordinate (IRC) from the transition state allows for the mapping of the entire reaction pathway, connecting the reactants to the products uni-muenchen.de. For the hydrolysis of this compound, this would involve the nucleophilic attack of a water molecule on the silicon atom, leading to the departure of the chloride ion and the formation of a silanol (B1196071).

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies (IR spectra). These predictions can be compared with experimental data to validate both the computational method and the experimental structural assignment.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method nih.govd-nb.info. For this compound, such calculations would predict the chemical shifts for the different protons and carbons in the propyl and methyl groups. These theoretical values can then be compared to experimentally obtained spectra. The accuracy of these predictions can be further improved by considering conformational averaging and using advanced computational models like graph neural networks arxiv.orgchemaxon.com.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations, such as Si-Cl stretching, C-H stretching, and CH₂/CH₃ bending modes researchgate.netiastate.edunist.gov.

Table 2: Experimental and Predicted Spectroscopic Data (Hypothetical Comparison)

| Spectroscopic Data | Experimental Value | Predicted Value (Method) |

|---|---|---|

| ¹H NMR (δ, ppm) | Not available | Hypothetical value (GIAO-DFT) |

| ¹³C NMR (δ, ppm) | Not available | Hypothetical value (GIAO-DFT) |

| IR (ν, cm⁻¹) | Not available | Hypothetical value (DFT) |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bis(n-propyldimethylsilyl)amine |

| 3-(1-pyrenyl)-propyldimethylchlorosilane |

| n-propyldimethylmethoxysilane |

| 3-aminopropyldimethylethoxysilane |

| n-butyldimethylchlorosilane |

| tert-amyl(n-butyldimethylsilyl)amine |

| Lithium bis(n-propyldimethylsilyl)amide |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Production Methods

The industrial synthesis of organochlorosilanes, including n-propyldimethylchlorosilane, has traditionally relied on methods like the Müller-Rochow Direct Process, which involves the reaction of alkyl halides with silicon in the presence of a copper catalyst. elkem.commdpi.com While effective, this process often requires high temperatures and can produce a mixture of products requiring separation. elkem.com Future research is geared towards developing more selective, energy-efficient, and sustainable synthetic routes.

One promising area is the refinement of hydrosilylation reactions. This process, which involves the addition of a silicon-hydride bond across a double bond, is a cornerstone of organosilicon chemistry. nih.govmdpi.comresearchgate.net Novel catalytic systems, including those based on earth-abundant metals, are being investigated to improve the efficiency and selectivity of hydrosilylation for producing specific alkylchlorosilanes. researchgate.net For instance, the development of rhodium-based catalysts has shown promise in the selective hydrosilylation of allyl chloride with trichlorosilane, a process that could be adapted for the synthesis of related compounds. nih.gov Furthermore, catalyst-free hydrosilylation methods, potentially activated by aprotic solvents with nitrile groups, are being explored to reduce metal contamination and simplify product purification. google.com

Mechanochemistry , which uses mechanical force to induce chemical reactions, is another emerging field that could offer a more sustainable approach to silane (B1218182) synthesis. A recent study demonstrated the direct synthesis of methylchlorosilanes from silica (B1680970) substrates using high-energy ball milling, a process that could potentially be adapted for other alkylchlorosilanes and reduce the reliance on elemental silicon. nih.gov

Efforts towards sustainability also focus on utilizing bio-based feedstocks and developing greener reaction conditions. The potential to derive propyl groups from renewable resources and to use more environmentally benign solvents and catalysts are key aspects of ongoing research to reduce the environmental footprint of silane production.

Advanced Functional Materials Development

The ability of this compound to modify surfaces and act as a precursor to silicone polymers makes it a valuable component in the creation of advanced functional materials. chemimpex.com Its primary role is often to impart hydrophobicity and improve adhesion between organic and inorganic materials. chemimpex.comgelest.com

Future research is focused on leveraging these properties to develop materials with enhanced durability, chemical resistance, and specific surface functionalities. For example, this compound is used in the synthesis of specialized silicone polymers with improved resistance to hydrolysis, which is critical for applications in harsh environments.

The development of self-healing materials is another area where silane chemistry is pivotal. By incorporating siloxane bonds, which can be reversibly broken and reformed, materials can be designed to repair themselves after damage. The functionalization of polymers with silanes like this compound can contribute to the creation of robust, self-healing coatings and elastomers.

Furthermore, the precise control over surface energy and chemistry afforded by this compound is being explored in the development of smart surfaces with switchable wettability or adhesive properties. These could find applications in microfluidics, biomedical devices, and reversible adhesives.

Integration into Nanotechnology and Microfabrication

In the realms of nanotechnology and microfabrication, surface properties are of paramount importance. This compound is a key enabling chemical for the formation of self-assembled monolayers (SAMs) on various substrates, including silicon and glass. gelest.com These ultra-thin layers allow for the precise tailoring of surface chemistry at the nanoscale. gelest.com

Emerging research in this area focuses on creating complex surface patterns and gradients for a variety of applications. For instance, SAMs of this compound can be used to create hydrophobic regions on a surface, which can direct the flow of liquids in microfluidic devices or prevent the unwanted adhesion of biological molecules. gelest.comncsu.edumdpi.comelveflow.comswansea.ac.uk This is particularly relevant for the development of advanced "lab-on-a-chip" systems for diagnostics and chemical analysis. elveflow.com

In nanotechnology , the functionalization of nanoparticles with silanes like this compound can improve their dispersion in polymer matrices, leading to nanocomposites with enhanced mechanical or barrier properties. nih.govresearchgate.net It can also be used to modify the surfaces of nanowires and other nanostructures for applications in nanoelectronics and sensors. google.com For example, research has explored the use of this compound in conjunction with other silanes to create mixed monolayers for the controlled attachment of DNA molecules, a key step in the fabrication of DNA-based biosensors and microarrays.

The integration of this compound into microfabrication processes also extends to the creation of Micro-Electro-Mechanical Systems (MEMS) . swansea.ac.uk By modifying the surface properties of MEMS components, issues such as stiction (the unwanted adhesion of micro-components) can be mitigated, leading to more reliable and robust devices.

Biological and Biomedical Engineering Applications

The interface between materials and biological systems is a critical area of research in biomedical engineering. The ability of this compound to form stable, biocompatible, and hydrophobic coatings makes it a valuable tool in this field. hydromer.com

One of the key emerging applications is in the surface modification of medical devices and implants . scscoatings.comadvancedcoating.comnih.gov Coatings derived from or containing this compound can reduce the friction of catheters, improve the biocompatibility of stents, and prevent the adhesion of proteins and bacteria to implant surfaces, thereby reducing the risk of infections and thrombosis. advancedcoating.comnih.gov For example, it can be used to create hydrophobic surfaces on materials used in medical devices to control their interaction with bodily fluids. gelest.com

In the field of biosensors and diagnostics , this compound plays a role in the controlled immobilization of biomolecules onto sensor surfaces. By creating well-defined surface chemistries, it is possible to attach DNA probes, antibodies, or enzymes with high precision and stability. cspo.org Research has shown its use in creating mixed monolayers to control the density of amine groups for DNA attachment, which is crucial for the performance of DNA microarrays and other diagnostic platforms. acs.org

Furthermore, the development of materials for drug delivery and tissue engineering can benefit from the surface-modifying properties of this compound. It can be used to tune the surface properties of drug carriers to control their interaction with cells and tissues, or to create scaffolds for tissue regeneration with specific cell-adhesive properties.

Computational Design and High-Throughput Screening of Silane Derivatives

The traditional, trial-and-error approach to materials discovery is being increasingly supplemented by computational methods. Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules like this compound at the atomic level. dtic.milhydrophobe.orguah.eduacs.org

Researchers are using computational simulations to study the mechanisms of silane hydrolysis, condensation, and adhesion to various surfaces. hydrophobe.orgacs.org This knowledge can be used to rationally design new silane derivatives with improved performance characteristics. For example, by modeling the interaction of different alkyl-substituted silanes with a silica surface, it is possible to predict which structures will lead to the most stable and hydrophobic coatings. tandfonline.com

High-throughput screening (HTS) is another emerging area that promises to accelerate the discovery of new materials. nih.govsustech.edu.cnnih.govumd.edu By combining automated synthesis and characterization with computational analysis, it is possible to rapidly evaluate large libraries of different silane derivatives for specific properties. umd.edu For instance, HTS could be used to screen for silanes that exhibit superior adhesion to a particular substrate or that provide enhanced protection against corrosion. nih.govnih.gov

The integration of machine learning algorithms with these experimental and computational workflows is a particularly exciting future direction. tandfonline.com By training models on existing data, it may become possible to predict the properties of novel silane derivatives with high accuracy, significantly reducing the time and cost of materials development.

Q & A

Q. What are the recommended characterization techniques for verifying the purity and structure of n-propyldimethylchlorosilane?

To confirm purity and structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy. NMR identifies proton and carbon environments, while FT-IR detects functional groups (e.g., Si-Cl stretching at ~480 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is also critical for detecting volatile impurities. For authoritative spectral data, consult the NIST Chemistry WebBook for reference spectra .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its moisture sensitivity and potential for exothermic hydrolysis, use inert atmosphere techniques (e.g., gloveboxes or Schlenk lines) and anhydrous solvents. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Install localized exhaust systems to prevent vapor accumulation, and ensure immediate access to safety showers and eye-wash stations .

Q. How does this compound react with hydroxyl groups in organic synthesis?

The compound acts as a silylating agent , replacing hydroxyl protons with a dimethylpropylsilyl group. This reaction is typically performed in anhydrous dichloromethane or tetrahydrofuran (THF) with a base like imidazole to scavenge HCl. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy to track Si-Cl bond disappearance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions (e.g., oligomerization) during silylation?

Advanced optimization involves temperature control (0–5°C to slow hydrolysis), stoichiometric tuning (1.2–1.5 equivalents of silane), and using sterically hindered bases (e.g., 2,6-lutidine) to reduce nucleophilic interference. Kinetic studies under varying conditions (solvent polarity, catalyst loadings) are critical. For reproducibility, adopt PRISMA-like systematic documentation of variables .

Q. What methodologies resolve contradictions in reported reactivity data for this compound across substrates?

Discrepancies often arise from differences in substrate steric hindrance or solvent polarity. Conduct controlled experiments using standardized substrates (e.g., primary vs. tertiary alcohols) and replicate conditions from conflicting studies. Statistical tools like ANOVA can identify significant variables. Cross-validate findings with computational models (e.g., DFT calculations for transition-state energies) .

Q. How does the stability of this compound vary under long-term storage or extreme conditions?

Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) and periodic NMR analysis to detect decomposition (e.g., Si-Cl hydrolysis to silanols). For extreme conditions (e.g., high-temperature catalysis), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation thresholds. Store the compound under argon at –20°C in amber glass to prevent photodegradation .

Q. What strategies mitigate batch-to-batch variability in silylation efficiency during scale-up?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like residual chloride content (via titration).

- Use design-of-experiments (DoE) to map parameter interactions (e.g., stirring rate, silane addition rate).

- Employ inline PAT (process analytical technology), such as Raman spectroscopy, for real-time monitoring .

Data Analysis and Validation

Q. How should researchers design experiments to validate the reproducibility of silylation reactions?

Adopt a split-sample approach :

Q. What statistical methods are appropriate for analyzing contradictory thermal stability data?

Apply multivariate regression to isolate factors (e.g., trace moisture, storage duration) contributing to instability. For non-linear relationships, machine learning models (e.g., random forests) can identify hidden interactions. Pair this with Bayesian inference to quantify uncertainty in degradation rates .

Tables for Key Findings

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C | In situ IR/NMR | |

| Silane Equivalents | 1.2–1.5 eq | GC-MS/TLC | |

| Storage Stability (Ar, –20°C) | >12 months | Periodic ¹H NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.